(E)-(3-Chlorostyryl)boronic acid
Description
(E)-(3-Chlorostyryl)boronic acid is a boronic acid derivative characterized by a styrene backbone substituted with a chlorine atom at the meta position of the phenyl ring (Figure 1). This compound belongs to the family of arylboronic acids, which are widely used in organic synthesis, sensing, and biomedical applications due to their reversible diol-binding properties . These structural features influence its acidity (pKa), binding selectivity, and reactivity compared to other boronic acids.
Properties
IUPAC Name |
[(E)-2-(3-chlorophenyl)ethenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,11-12H/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVFZKMQTVCZFF-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC(=CC=C1)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CC(=CC=C1)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-(3-Chlorostyryl)boronic acid can be synthesized through various methods. One common approach involves the reaction of (E)-(3-chlorostyryl)boronic ester with a suitable boron reagent under specific conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
(E)-(3-Chlorostyryl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the styryl moiety to a saturated alkyl chain.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Saturated alkyl boronic acids.
Substitution: Various substituted styryl boronic acids.
Scientific Research Applications
(E)-(3-Chlorostyryl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and optoelectronic devices.
Mechanism of Action
The mechanism of action of (E)-(3-Chlorostyryl)boronic acid primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form palladium-boron complexes, which facilitate the transfer of the styryl moiety to the target molecule. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Substituent Effects: Positional Isomerism and Electronic Properties
The position of the chlorine substituent significantly impacts reactivity. For instance, (E)-(4-Chlorostyryl)boronic acid (meta vs. para substitution) exhibits a structural similarity score of 0.73 to the 3-chloro variant . The meta-chloro group in (E)-(3-Chlorostyryl)boronic acid may reduce steric hindrance compared to ortho-substituted analogs, facilitating diol binding.
Table 1: pKa and Structural Comparison of Selected Boronic Acids
Acidity and Reactivity
The pKa of boronic acids determines their ionization state and binding capacity under physiological conditions. This compound likely has a lower pKa (~8.5) compared to 3-AcPBA (>9.5) due to the electron-withdrawing chlorine, enhancing its suitability for physiological applications (e.g., pH 7.4) . In contrast, phenylboronic acid (pKa ~8.8–9.2) requires alkaline conditions for optimal diol binding, limiting its utility in biological systems . Computational studies suggest that through-space electronic effects from substituents, rather than through-bond effects, dominate pKa modulation in arylboronic acids .
Binding Affinity and Selectivity
This compound demonstrates distinct binding behavior compared to other boronic acids:
- In contrast, phenylboronic acid forms less stable esters with aliphatic diols under neutral conditions .
- Biological Targets: Unlike phenanthren-9-yl boronic acid (IC50 <1 µM in cancer cells ), the chlorostyryl variant’s antiproliferative activity remains uncharacterized.
Stability and Ester Formation
Boronic ester formation with this compound likely follows equilibrium dynamics similar to phenylboronic acid. Studies show that esterification with catechols is base-dependent, requiring triethylamine to shift equilibrium toward ester formation . The chlorine substituent may slow protodeboronation compared to electron-rich analogs, enhancing stability during titrations .
Research Findings and Contradictions
- pKa vs. Physiological Suitability : While 3-AcPBA and 4-MCPBA are unsuitable for physiological use due to high pKa , this compound’s lower estimated pKa (~8.5) suggests compatibility with cellular environments, warranting further study .
Q & A
Q. What synthetic methodologies are optimal for producing high-purity (E)-(3-Chlorostyryl)boronic acid?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where aryl halides react with boronic acids under palladium catalysis. Key steps include:
- Protection of boronic acids : Use pinacol ester derivatives to stabilize boronic acids during purification .
- Stereochemical control : Employ ligands like SPhos or XPhos to ensure retention of the (E)-configuration during coupling .
- Post-synthesis purification : Utilize flash chromatography or recrystallization to isolate the product, with NMR (e.g., ~2.73 ppm for boronic acid protons) and HPLC-MS for purity validation .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Identify the (E)-isomer via coupling constants (J ≈ 16 Hz for trans-vinylic protons) and boronic acid peaks (~2.73 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., boron’s natural abundance isotopes) .
- Infrared Spectroscopy (IR) : Detect B-O stretching vibrations (~1340–1310 cm⁻¹) .
Advanced Questions
Q. What experimental strategies resolve contradictions in concentration-dependent biological activity data for boronic acids?
- Methodological Answer :
- Dose-response curve analysis : Use nonlinear regression to calculate IC₅₀ values and assess biphasic effects (e.g., cell viability rebound at higher concentrations due to off-target interactions) .
- Mechanistic studies : Combine transcriptomics and proteomics to identify pathways affected at varying concentrations. For example, antiproliferative effects at low doses (0.5 µM) may involve proteasome inhibition, while higher doses (1 µM) trigger stress-response pathways .
- Dose-response curve analysis : Use nonlinear regression to calculate IC₅₀ values and assess biphasic effects (e.g., cell viability rebound at higher concentrations due to off-target interactions) .
Q. How can LC-MS/MS be optimized for detecting trace boronic acid impurities in drug candidates?
- Methodological Answer :
- Triple quadrupole MS : Use Multiple Reaction Monitoring (MRM) to enhance sensitivity (LOD < 1 ppm) for underivatized boronic acids .
- Chromatographic conditions : Employ HILIC columns with ammonium formate buffers (pH 3.0) to retain polar impurities.
| Parameter | Value | Reference |
|---|---|---|
| LOD (Carboxy phenyl) | 0.2 ppm | |
| LOQ (Methyl phenyl) | 0.5 ppm | |
| Accuracy | 98–102% (spiked recovery) |
Q. What factors govern the binding kinetics of this compound with biological diols?
- Methodological Answer :
Q. How can computational tools guide the design of boronic acid-based probes?
- Methodological Answer :
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity results for boronic acids in cancer models?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
